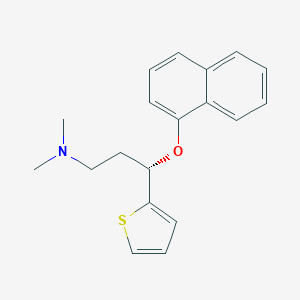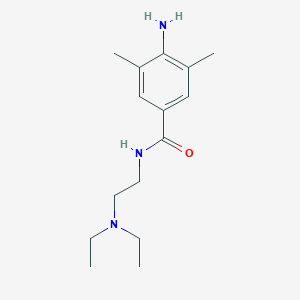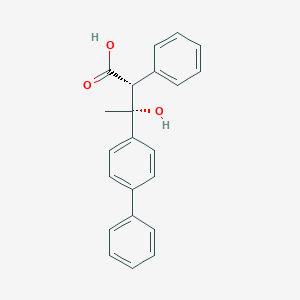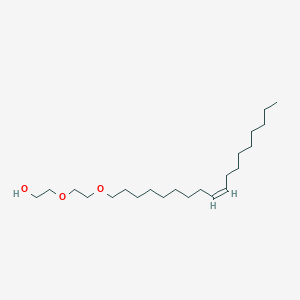![molecular formula C9H12FNO3 B037627 3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol CAS No. 115562-24-8](/img/structure/B37627.png)
3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol is a chemical compound that has been synthesized and studied for its potential use in scientific research. This compound is also known as 3F-MAPE, and it has been found to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action for 3F-MAPE is not fully understood, but it is believed to involve the modulation of neurotransmitter release in the brain. Specifically, it has been found to increase the release of dopamine and norepinephrine, which are neurotransmitters that are involved in the regulation of mood and reward. This suggests that 3F-MAPE may have potential as a treatment for addiction and other mood disorders.
Biochemische Und Physiologische Effekte
In addition to its effects on neurotransmitter systems, 3F-MAPE has also been found to have a variety of other biochemical and physiological effects. These include changes in heart rate and blood pressure, as well as alterations in glucose metabolism. These effects suggest that 3F-MAPE may have potential as a tool for studying the physiological effects of stress and other environmental factors on the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3F-MAPE in lab experiments is its specificity for dopamine and norepinephrine release. This makes it a potentially useful tool for studying the mechanisms of addiction and other neurological disorders. However, there are also limitations to its use, including the fact that it may have off-target effects on other neurotransmitter systems, and that its effects may be dose-dependent.
Zukünftige Richtungen
There are many potential future directions for research on 3F-MAPE. One area of interest is the development of new treatments for addiction and other neurological disorders based on the compound's effects on neurotransmitter systems. Another area of interest is the study of the physiological effects of stress and other environmental factors on the body, using 3F-MAPE as a tool. Finally, there is potential for further investigation into the mechanism of action of 3F-MAPE, in order to better understand its effects on the brain and body.
Synthesemethoden
The synthesis method for 3F-MAPE involves a series of chemical reactions that result in the formation of the compound. This process begins with the reaction of 3-fluorocatechol with epichlorohydrin, which produces 3-fluoro-4-(2,3-epoxypropoxy)phenol. This intermediate product is then reacted with N-methylhydroxylamine to produce 3-fluoro-4-(2-hydroxy-3-methylamino-propoxy)phenol. Finally, this compound is reacted with sodium borohydride to produce 3F-MAPE.
Wissenschaftliche Forschungsanwendungen
3F-MAPE has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have a variety of effects on neurotransmitter systems, including the modulation of dopamine and norepinephrine release. This makes it a potentially useful tool for studying the mechanisms of addiction, as well as for developing new treatments for addiction and other neurological disorders.
Eigenschaften
CAS-Nummer |
115562-24-8 |
|---|---|
Produktname |
3-Fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol |
Molekularformel |
C9H12FNO3 |
Molekulargewicht |
201.19 g/mol |
IUPAC-Name |
3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol |
InChI |
InChI=1S/C9H12FNO3/c1-11-4-7(13)5-2-3-6(12)9(14)8(5)10/h2-3,7,11-14H,4H2,1H3 |
InChI-Schlüssel |
HGZKLMFEVVYGMO-UHFFFAOYSA-N |
SMILES |
CNCC(C1=C(C(=C(C=C1)O)O)F)O |
Kanonische SMILES |
CNCC(C1=C(C(=C(C=C1)O)O)F)O |
Synonyme |
1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid](/img/structure/B37556.png)

![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B37558.png)

![1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B37560.png)



![9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B37572.png)
